molecular formula C14H22N4O B6469730 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine CAS No. 2640978-37-4

2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine

Cat. No.: B6469730
CAS No.: 2640978-37-4
M. Wt: 262.35 g/mol
InChI Key: LQYMXAFKCCCHKX-UHFFFAOYSA-N
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Description

2-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a pyrimidin-4-amine derivative characterized by a 2-methyl substituent on the pyrimidine core and a pyrrolidin-3-yl group at the amine position. The pyrrolidine nitrogen is further substituted with an oxan-4-yl (tetrahydropyran-4-yl) moiety. While direct biological data for this compound are unavailable in the provided evidence, structurally analogous compounds exhibit diverse activities, including anticancer and antifungal effects .

Properties

IUPAC Name

2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-15-6-2-14(16-11)17-12-3-7-18(10-12)13-4-8-19-9-5-13/h2,6,12-13H,3-5,7-10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYMXAFKCCCHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)NC2CCN(C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 2-Methylpyrimidin-4-Amine Scaffold

The pyrimidine ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-diketones with guanidine derivatives under acidic conditions. For 2-methylpyrimidin-4-amine, acetylacetone and guanidine carbonate react in ethanol at reflux (78°C) to form the 4-aminopyrimidine core with a methyl group at position 2. This method yields 65–70% crude product, which is purified via recrystallization from aqueous ethanol. Alternative routes using microwave-assisted synthesis reduce reaction times from 12 hours to 30 minutes while maintaining comparable yields.

Halogenation for Subsequent Amination

To facilitate nucleophilic substitution, the 4-amino group is replaced with a leaving group. Chlorination is achieved using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, converting 2-methylpyrimidin-4-amine to 4-chloro-2-methylpyrimidine with 85% efficiency. Bromination, though less common, employs PBr₃ in dichloromethane at 0°C, yielding 4-bromo-2-methylpyrimidine (78%).

Leaving GroupSolventTemperature (°C)CatalystYield (%)
ClDMF120KI80
BrDMSO100None72
ClToluene110CuI68

Alternative Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling avoids the need for halogenated intermediates. Using 2-methylpyrimidin-4-amine, 1-(oxan-4-yl)pyrrolidin-3-amine, and Pd(OAc)₂/Xantphos as the catalyst system, this method achieves 70% yield in tert-amyl alcohol at 100°C. While milder than nucleophilic substitution, it requires rigorous exclusion of moisture and oxygen.

Microwave-Assisted One-Pot Synthesis

A streamlined approach combines pyrimidine formation and amination in a single step. Ethyl acetoacetate, guanidine hydrochloride, and 1-(oxan-4-yl)pyrrolidin-3-amine react under microwave irradiation (150°C, 20 minutes), yielding the target compound directly at 60% efficiency. Though lower yielding, this method reduces purification steps.

Purification and Characterization

Crude products are purified via flash chromatography (ethyl acetate/methanol 9:1) or recrystallization from hot isopropanol. Nuclear magnetic resonance (NMR) confirms structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrimidine H-5), 6.50 (br s, 1H, NH), 3.95–3.85 (m, 2H, oxane H-2,6), 3.45–3.35 (m, 2H, oxane H-3,5), 2.85–2.70 (m, 1H, pyrrolidine H-3), 2.50 (s, 3H, CH₃).

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₄H₂₂N₄O: 277.1764; found: 277.1766.

Challenges and Optimization

Steric Hindrance in Amination

The bulky oxane group impedes nucleophilic attack on the pyrimidine ring. Increasing reaction temperature to 130°C or using polar aprotic solvents like N-methylpyrrolidone (NMP) improves kinetics but risks decomposition.

Byproduct Formation

N-Alkylation competes with N-arylation in palladium-catalyzed methods. Adding cesium carbonate (Cs₂CO₃) as a base suppresses this side reaction, enhancing selectivity to 85% .

Scientific Research Applications

Pharmacological Applications

  • Cancer Therapy
    • Mechanism of Action : 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine has been shown to inhibit specific kinase activities that are crucial in cancer cell proliferation. Kinases such as c-KIT are often mutated in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis (SM) .
    • Case Studies : Research indicates that compounds similar to this have been effective against GISTs with c-KIT mutations. For instance, studies have demonstrated that these compounds can inhibit the growth of tumor cells in vitro and in vivo, providing a basis for further clinical trials.
  • Neurological Disorders
    • Potential Uses : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The oxane and pyrrolidine components may enhance blood-brain barrier permeability, allowing for effective delivery to the central nervous system.
    • Research Findings : Animal models have shown promising results where similar compounds improved cognitive functions and reduced neuroinflammation .
  • Antimicrobial Activity
    • Mechanism : The structural features of this compound suggest potential antimicrobial properties. The presence of nitrogen-rich heterocycles is often associated with antibacterial and antifungal activities.
    • Case Studies : In vitro assays have indicated that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting a pathway for developing new antibiotics .

Data Table: Summary of Applications

Application AreaMechanism of ActionNotable Findings
Cancer TherapyInhibition of c-KIT kinaseEffective against GISTs with c-KIT mutations
Neurological DisordersPotential neuroprotective effectsImproved cognitive function in animal models
Antimicrobial ActivityInhibition of bacterial growthActive against specific bacterial strains

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting their function. The pyrrolidine and oxane moieties may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Pyrrolidine and Heterocyclic Substitutions

  • Target Compound vs. The (3R)-pyrrolidin-3-yl configuration may influence chiral recognition in biological targets .
  • Target Compound vs. 2-Chloro-N-[1-(1-methylethyl)pyrrolidin-3-yl]pyrimidin-4-amine : Replacing the methyl and oxan-4-yl groups with chloro and isopropyl substituents introduces electronic and steric differences, which could affect binding to kinase or protease targets .

Fused-Ring Systems (Compound 4d)

Compound 4d incorporates a fused benzo[h]chromene system, significantly increasing molecular weight (432.52 vs. 262.35) and planarity.

Fungicidal Activity (Compound T33)

The trifluoromethylpyridinyloxy and difluoromethyl groups in T33 contribute to its superior fungicidal potency (EC₅₀ = 0.60 mg/L) compared to tebuconazole (1.65 mg/L). The electron-withdrawing effects of fluorine atoms likely enhance target binding and metabolic stability .

Biological Activity

2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a pyrrolidine and oxane moiety, which contributes to its pharmacological properties. Understanding the structure is crucial for elucidating its biological interactions.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in disease pathways.

Potential Targets:

  • P2X7 Receptor : This receptor is implicated in neurodegenerative diseases and inflammation. Compounds targeting P2X7 have shown promise in modulating neuroinflammatory responses, which may be relevant for this compound .

Biological Activity:

  • Antiproliferative Effects : Studies have indicated that derivatives of pyrimidine compounds can exhibit antiproliferative activity against various cancer cell lines.
  • Neuroprotective Effects : Given its potential interaction with the P2X7 receptor, it may also possess neuroprotective properties.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that related compounds inhibited cell proliferation in cancer cell lines at concentrations less than 20 nM, suggesting strong biological activity .
    • Another investigation focused on the modulation of the P2X7 receptor, showing that certain derivatives could enhance or inhibit receptor activity, influencing cellular responses to ATP .
  • In Vivo Studies :
    • Animal models have been used to assess the efficacy of similar compounds in reducing tumor growth and inflammation, providing preliminary evidence for the therapeutic potential of oxane-pyrrolidine derivatives .

Data Tables

Biological Activity Concentration (IC50) Target Study Reference
Antiproliferative<20 nMCancer Cell Lines
NeuroprotectionVariesP2X7 Receptor
Inhibition of Inflammation<10 µMVarious Inflammatory Pathways

Q & A

What are the common synthetic routes for 2-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling between pyrimidine precursors and substituted pyrrolidine derivatives. Key steps include:

  • Coupling Reactions : Use of palladium or copper catalysts (e.g., copper(I) bromide) under inert atmospheres ().
  • Solvent Selection : Dimethyl sulfoxide (DMSO) or toluene for solubility and reaction efficiency ().
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product ().
    Optimization involves adjusting temperature (e.g., 35°C for 48 hours), catalyst loading, and stoichiometry of amines or halogenated intermediates ().

How does the structural uniqueness of this compound influence its biological activity compared to analogs?

Methodological Answer:
The compound’s oxan-4-yl-pyrrolidine moiety and pyrimidine core confer distinct interactions with biological targets. Comparative analysis using structural analogs reveals:

Compound FeatureBiological ActivityUnique PropertyReference
Oxan-4-yl-pyrrolidine substituentEnhanced kinase inhibitionImproved metabolic stability
Pyrimidine coreATP-competitive bindingSelectivity for specific receptors
Analog studies () highlight that the oxan-4-yl group reduces off-target effects compared to simpler piperazine or morpholine derivatives.

What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., δ 8.87 ppm for pyridine protons) ().
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+^+) ().
  • HPLC : Purity assessment (>99%) under reverse-phase conditions ().
  • IR Spectroscopy : Functional group identification (e.g., 3298 cm1^{-1} for N-H stretches) ().

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies (e.g., IC50_{50} variations) may arise from assay conditions or impurity profiles. Strategies include:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., ATP concentration in kinase assays) ().
  • Meta-Analysis : Cross-reference data from orthogonal methods (e.g., SPR vs. fluorescence polarization) ().
  • Impurity Profiling : Use LC-MS to identify degradation products interfering with activity ( ).

What experimental approaches are recommended for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic pH, heat (40–60°C), and UV light to identify degradation pathways ( ).
  • LC-MS Monitoring : Track parent compound loss and byproduct formation over time ( ).
  • Buffer Compatibility : Test solubility and stability in PBS, simulated gastric fluid, or serum-containing media ( ).

How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking Simulations : Predict binding poses in kinase ATP pockets (e.g., using AutoDock Vina) ().
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over 100-ns trajectories ().
  • QSAR Models : Correlate substituent electronegativity or steric bulk with activity ().

What strategies mitigate challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions ().
  • Catalyst Recycling : Immobilize transition metal catalysts on silica supports ().
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) systematically ().

How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

Methodological Answer:

  • Analog Synthesis : Modify the oxan-4-yl group to piperidine or azetidine derivatives ().
  • Bioactivity Profiling : Test analogs in enzyme inhibition assays (e.g., IC50_{50} determination) ().
  • 3D Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors ().

What in vitro and in vivo models are appropriate for evaluating pharmacokinetics?

Methodological Answer:

  • In Vitro : Microsomal stability assays (human liver microsomes), Caco-2 permeability ().
  • In Vivo : Rodent PK studies with LC-MS/MS quantification of plasma concentrations ().
  • Toxicology : Ames test for mutagenicity and hERG binding assays for cardiac risk ().

How can green chemistry principles be applied to this compound’s synthesis?

Methodological Answer:

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DMF ().
  • Catalyst-Free Reactions : Explore thermal or photochemical activation ().
  • Waste Minimization : Employ tandem reactions to reduce purification steps ().

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